2-[4-Aminopentyl(propyl)amino]ethanol
Description
2-[4-Aminopentyl(propyl)amino]ethanol is an ethanolamine derivative characterized by a branched alkylamine structure. The molecule features a secondary amine group linked to a pentyl chain with an amino substituent and a propyl group, conferring both hydrophilic (ethanol moiety) and hydrophobic (alkyl chains) properties.
Properties
Molecular Formula |
C10H24N2O |
|---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-[4-aminopentyl(propyl)amino]ethanol |
InChI |
InChI=1S/C10H24N2O/c1-3-6-12(8-9-13)7-4-5-10(2)11/h10,13H,3-9,11H2,1-2H3 |
InChI Key |
YIVNJZXMCAPLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCC(C)N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Aminopentyl(propyl)amino]ethanol typically involves multiple steps. One common method starts with the reaction of 2-pentanone with an appropriate amine to form an intermediate. This intermediate is then subjected to further reactions, including reduction and amination, to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts such as hydrogen chloride .
Industrial Production Methods
Industrial production of 2-[4-Aminopentyl(propyl)amino]ethanol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-pressure reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-Aminopentyl(propyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents and bases like sodium hydroxide
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2-[4-Aminopentyl(propyl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-Aminopentyl(propyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including changes in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[4-Aminopentyl(propyl)amino]ethanol (inferred properties) with key analogs:
Key Observations:
- Molecular Weight: The trimethoxysilyl-containing analog (C₉H₂₃NO₄Si) has the highest molecular weight (245.37 g/mol), attributed to the silicon-based group .
- Solubility: Hydrophobic substituents (e.g., pyrimidinyl in ) reduce water solubility, while ethanolamine backbones enhance compatibility with polar solvents.
- Functional Groups: The 4-aminopentyl group in the target compound distinguishes it from analogs like 4-AcO-EPT, which features an indole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
